Field: This compound has been used in the field of cancer research .
Application: A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .
Method: The compounds were synthesized through a structural optimization strategy . The anticancer activities of 25 new target compounds were evaluated by the MTT assay .
Results: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .
Field: The compound has been used in the field of drug development .
Application: Trifluoromethyl group-containing drugs have been reviewed over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs .
Method: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C8H9F3N2O2S, and it has a molecular weight of 254.23 g/mol. This compound is recognized for its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The reactions typically involve various reagents:
This compound has garnered interest for its potential biological activities. It is studied for its role as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases. The trifluoromethyl group enhances its binding affinity and selectivity towards biological targets, making it a candidate for drug development aimed at improving efficacy and safety profiles.
The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methanesulfonyl chloride. This reaction is conducted in the presence of a base such as triethylamine and is performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production follows similar methods but utilizes larger reactors and optimized conditions for scale-up .
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. The presence of both an amino group and a trifluoromethyl group enhances its utility in synthetic chemistry and biological research.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's trifluoromethyl group increases its lipophilicity, facilitating penetration through cell membranes. Once inside cells, it can modulate the activity of target proteins, leading to diverse biological effects.
Direct sulfonamidation involves the reaction of methanesulfonyl chloride with 2-amino-4-(trifluoromethyl)aniline. This method typically employs base-mediated conditions (e.g., triethylamine or pyridine) to deprotonate the aniline nitrogen, enabling nucleophilic attack on the sulfonyl chloride. While straightforward, challenges include controlling regioselectivity and minimizing over-sulfonylation. Recent adaptations utilize sulfonyl fluorides as stable alternatives to sulfonyl chlorides. For instance, calcium triflimide [Ca(NTf₂)₂] activates sulfonyl fluorides toward amine nucleophiles under mild conditions, achieving yields up to 71% for analogous structures [5].
Thiols serve as versatile precursors via oxidative transformation to sulfonyl intermediates. Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable the conversion of aryl thiols to sulfonimidates or sulfonamides in one pot. For example, 4-tert-butylbenzenethiol reacts with ammonium carbamate to form sulfonimidates (65% yield), which further hydrolyze to sulfonamides under extended reaction times [3]. This method accommodates electron-rich and heterocyclic thiols, though steric hindrance in ortho-substituted substrates reduces efficiency [3].
Nickel and palladium catalysts facilitate cross-coupling reactions between sulfonyl precursors and aryl halides. Calcium triflimide [Ca(NTf₂)₂] activates sulfonyl fluorides for coupling with amines, enabling the synthesis of sterically hindered sulfonamides. For example, benzenesulfonyl fluoride reacts with 3-aminopyridine under Ni catalysis to afford sulfonamides in 63% yield [5]. Mechanistic studies suggest that Ca²⁺ coordinates to the sulfonyl oxygen, enhancing electrophilicity at the sulfur center [5].
Visible-light-mediated C–H sulfonylation offers a radical-based route to sulfonamides. Sulfonyl fluorides, under photoredox conditions, generate sulfonyl radicals that couple with anilines. This method avoids prefunctionalized substrates and operates at room temperature, though competing Friedel–Crafts pathways require careful modulation of Lewis acid additives [1].
Palladium catalysts enable Suzuki-Miyaura couplings between sulfonyl halides and boronic acids. While not directly reported for this compound, analogous systems use Pd(PPh₃)₄ to couple arylboronic acids with sulfonyl chlorides, suggesting applicability to trifluoromethyl-substituted substrates.
Oxidative addition of sulfonyl halides to Pd(0) forms Pd(II) intermediates, which undergo transmetalation with boronic acids. Reductive elimination yields the biaryl sulfonamide. Catalyst poisoning by amine groups necessitates protective strategies, such as temporary Boc protection [5].
Dual nickel/photoredox systems enable sulfonylation of aryl halides at ambient temperatures. Irradiation with visible light (450 nm) excites a photocatalyst (e.g., Ir(ppy)₃), which transfers energy to Ni(II) intermediates, facilitating aryl–sulfonyl bond formation. This method tolerates electron-deficient aryl chlorides, expanding substrate scope [7].
The photocatalyst mediates single-electron transfer (SET) to Ni(II), generating Ni(I) species that undergo oxidative addition with sulfinate salts. Subsequent SET from the reduced photocatalyst regenerates Ni(0), closing the catalytic cycle [7].
Sodium bisulfite (NaHSO₃) reduces nitroarenes to amines while coupling with sulfinate salts. For example, nitroimidazole and aryl sulfinates react under FeCl₂ catalysis to afford sulfonamides in 62% yield [8]. Excess bisulfite suppresses homocoupling byproducts (e.g., disulfones) [8].
Optimizing bisulfite stoichiometry (4.5 equiv.) and reaction time (24 h) achieves near-quantitative conversion. Polar aprotic solvents (DMF) enhance solubility of nitro intermediates, though solvent-free mechanochemical approaches offer greener alternatives [9].
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reacts with Grignard reagents to form sulfonamides via sulfinyl nitrene intermediates. This one-pot method avoids cryogenic conditions and provides access to primary sulfonamides [6].
t-BuONSO undergoes N–O bond cleavage upon reaction with organometallics, generating electrophilic sulfinyl nitrenes. Trapping with amines yields sulfonamides, while alkoxy groups favor sulfonimidate formation [6].
Mechanochemical ball milling enables solvent-free sulfonamide synthesis. Sodium hypochlorite (NaOCl·5H₂O) mediates the oxidation of thiols to sulfonyl chlorides, which react in situ with amines. Yields exceed 80% for aryl sulfonamides, minimizing waste [9].
While not explicitly reported for this compound, microreactor systems enhance heat/mass transfer in exothermic sulfonylation reactions, suggesting potential for scalable production.
Gram-scale synthesis of analogous sulfonamides demonstrates feasibility for industrial translation [5]. Challenges include cost-effective purification of trifluoromethylated intermediates and managing exotherms in large batches. Continuous flow systems and immobilized catalysts (e.g., silica-supported Ni) may address these issues.
The trifluoromethyl group (-CF₃) positioned at the 4-position of the phenyl ring serves as a critical determinant of the compound's biological activity through multiple mechanisms [3] [4] [5]. This highly electronegative substituent exhibits profound effects on molecular properties that directly influence biological interactions.
The trifluoromethyl group functions as one of the most potent electron-withdrawing substituents in organic chemistry, with a Hammett sigma constant (σ) of +0.54 [3] [5]. This strong inductive effect fundamentally alters the electronic distribution throughout the aromatic system, creating a cascade of effects that enhance electrophilic character at distant sites within the molecule [3] [4]. The electron-withdrawing nature of the trifluoromethyl group stabilizes negative charge development in neighboring regions, making the compound more susceptible to nucleophilic attack and enhancing its interaction with electron-rich biological targets [6] [5].
The electronegativity of fluorine (4.0 on the Pauling scale) contributes to significant charge delocalization within the molecular framework [7]. This electronic redistribution affects the pKa values of adjacent functional groups, typically increasing the acidity of nearby acidic centers [8] [7]. In the context of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide, the trifluoromethyl group enhances the acidic character of the sulfonamide moiety through inductive effects, potentially improving its binding affinity to basic receptor sites [8] [9].
Despite containing three fluorine atoms, the trifluoromethyl group exhibits a compact steric profile with a van der Waals radius of approximately 2.2 Å [10] [11]. This relatively small steric footprint allows the group to occupy receptor binding sites without significant steric hindrance while still providing substantial electronic influence [5] [11]. The tetrahedral geometry of the trifluoromethyl carbon creates a three-dimensional molecular architecture that can complement the spatial requirements of biological binding sites [12] [10].
The rotational barrier around the C-CF₃ bond is relatively low (approximately 3-4 kcal/mol), allowing for conformational flexibility that can accommodate different receptor environments [12] [10]. This conformational adaptability enables the compound to adopt optimal binding conformations while maintaining the electronic benefits of the trifluoromethyl substituent [13] [10].
The trifluoromethyl group significantly enhances molecular lipophilicity, contributing approximately +0.88 log P units to the overall partition coefficient [14] [15] [11]. This increased lipophilicity facilitates membrane penetration and cellular uptake, which are essential for biological activity [15] [7] [11]. The hydrophobic nature of the C-F bonds, despite the electronegativity of fluorine, creates a lipophilic surface that interacts favorably with hydrophobic regions of biological membranes and protein binding sites [14] [16] [15].
Research has demonstrated that the position of the trifluoromethyl group relative to other functional groups critically affects lipophilicity enhancement [14] [17]. When positioned alpha to heteroatoms, the trifluoromethyl group provides maximum lipophilicity enhancement, while beta and gamma positions show progressively diminished effects [14] [17]. In N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide, the para position relative to the sulfonamide group provides optimal lipophilicity enhancement without compromising hydrogen bonding capabilities [6] [14].
The methanesulfonamide group (-SO₂NHCH₃) represents a crucial pharmacophore that governs the compound's interaction with biological targets through multiple binding mechanisms [18] [19] [20]. This functional group has been extensively studied in medicinal chemistry due to its presence in numerous therapeutic agents and its unique binding characteristics [18] [21] [22].
The sulfonamide moiety exhibits exceptional hydrogen bonding capabilities through both its sulfur dioxide oxygens and nitrogen hydrogen atom [23] [18] [20]. The sulfur dioxide oxygens serve as strong hydrogen bond acceptors, forming interactions with distances typically ranging from 2.6 to 3.0 Å with complementary donor groups in biological targets [23] [18]. These oxygen atoms exhibit different acceptor strengths, with the oxygen atoms positioned trans to the nitrogen being slightly more electronegative due to the electron-withdrawing effect of the nitrogen substituent [23] [20].
The sulfonamide nitrogen functions as a moderate hydrogen bond donor, with typical N-H···O distances ranging from 2.7 to 3.1 Å [18] [20]. The acidity of this proton is enhanced by the electron-withdrawing sulfur dioxide group, resulting in stronger hydrogen bonds compared to simple amines [8] [9]. Crystallographic studies of sulfonamide-containing compounds reveal that the NH hydrogen preferentially forms hydrogen bonds with carboxylate oxygens and other strong acceptors in protein binding sites [23] [18] [20].
The sulfonamide group exhibits weakly acidic properties with typical pKa values ranging from 6.6 to 7.4, depending on the substitution pattern [8] [24] [25]. This acidic character results from the stabilization of the conjugate base through resonance with the sulfur dioxide group [8] [9]. The deprotonated sulfonamide anion forms particularly stable complexes with metal centers and positively charged amino acid residues in protein binding sites [19] [20] [26].
The acidic nature of the sulfonamide group facilitates pH-dependent binding interactions, where the compound can exist in both neutral and anionic forms under physiological conditions [24] [26]. This pH sensitivity allows for selective binding to different biological targets depending on the local microenvironment pH [26] [27]. Studies have shown that sulfonamide drugs exhibit optimal antibacterial activity when their pKa values fall within the 6.6-7.4 range, corresponding to optimal cellular penetration and target binding [25] [28].
The amino group (-NH₂) positioned at the 2-position of the phenyl ring plays a fundamental role in determining the compound's biological activity through its hydrogen bonding properties and electronic effects [29] [30] [31]. This primary amine functionality contributes significantly to both binding affinity and selectivity through multiple interaction mechanisms [30] [31] [32].
The amino group serves as both a hydrogen bond donor and acceptor, providing versatile binding interactions with biological targets [29] [30] [31]. As a donor, the amino group forms hydrogen bonds with typical N-H···O distances ranging from 2.8 to 3.2 Å, with bond strengths of 3-7 kcal/mol depending on the acceptor strength [30] [32]. The two hydrogen atoms of the primary amine can form simultaneous hydrogen bonds, creating bidentate interactions that significantly enhance binding affinity [30] [31].
Crystallographic studies of amino-containing compounds reveal that primary amines preferentially interact with carboxylate groups, sulfonate oxygens, and carbonyl oxygens in protein binding sites [18] [30]. The amino group in N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide can form particularly strong interactions with acidic residues such as aspartic acid and glutamic acid, contributing to enzyme inhibition and receptor binding [18] [31] [32].
The protonation state of the amino group critically influences the compound's biological activity and binding characteristics [29] [31] [27]. Under physiological pH conditions (7.4), the amino group exists predominantly in its neutral form (pKa ≈ 4-5 for aniline derivatives), allowing for optimal hydrogen bonding interactions [31] [27]. However, local pH variations in biological environments can significantly affect the protonation equilibrium [29] [32].
The electron-withdrawing effect of the trifluoromethyl group and sulfonamide moiety reduces the basicity of the amino group compared to simple anilines [6] [8]. This reduced basicity prevents excessive protonation under physiological conditions while maintaining the hydrogen bonding capability essential for biological activity [31] [27]. Studies have shown that amino groups with pKa values between 4-6 provide optimal binding to protein targets while maintaining sufficient lipophilicity for membrane penetration [29] [31].
The conformational flexibility of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide plays a crucial role in determining its binding affinity to biological targets [33] [34] [35]. Molecular dynamics simulations and crystallographic studies have revealed key conformational parameters that influence binding interactions and overall biological activity [33] [36] [37].
The sulfonamide linkage exhibits restricted rotation around the S-N bond due to partial double-bond character arising from resonance stabilization [38] [35]. This conformational restriction limits the accessible conformational space while maintaining sufficient flexibility for induced-fit binding mechanisms [33] [35]. The dihedral angle around the C-S-N-C backbone typically ranges from 105° to 135°, with energy barriers of 8-12 kcal/mol for full rotation [33] [38].
Conformational selection mechanisms play a significant role in the compound's binding kinetics, with pre-existing conformational states showing differential binding affinities [33] [35] [39]. Studies have demonstrated that conformational states with binding affinity ratios (κ) greater than 10 favor conformational selection mechanisms, while ratios between 2-10 support mixed induced-fit and conformational selection pathways [35] [39]. The conformational flexibility of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide allows for optimization of binding interactions through both mechanisms [33] [36].
The development of bioisosteric analogues of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide offers opportunities to modulate biological activity while maintaining core pharmacological properties [38] [40] [41]. Several classes of bioisosteric replacements have shown promise for optimizing the compound's therapeutic profile [42] [40] [43].
Sulfonimidamide analogues (-SO(=NH)NH-) represent promising bioisosteric replacements for the sulfonamide group, offering enhanced hydrogen bonding capabilities and altered physicochemical properties [42] [40] [41]. These derivatives typically exhibit increased acidity (pKa 5-6) compared to the parent sulfonamide, potentially improving binding to basic receptor sites [40] [41] [44]. The additional nitrogen in the sulfonimidamide group provides an extra hydrogen bonding site, which can enhance binding affinity through multidentate interactions [42] [40].
Synthetic approaches to sulfonimidamide analogues have been developed using trifluoroacetyl-protected sulfinamides and amino acid precursors [41] [44]. These compounds demonstrate nonplanar geometries due to the tetrahedral sulfur center, which can disrupt molecular planarity and potentially improve selectivity compared to planar sulfonamide analogues [41] [44]. The chiral nature of the sulfonimidamide center also provides opportunities for stereochemical optimization of binding interactions [45] [41].
The comparison between secondary and tertiary sulfonamide derivatives reveals significant differences in biological activity and binding characteristics [46] [47]. Secondary sulfonamides (R-SO₂NHR') generally exhibit higher biological activity than tertiary analogues (R-SO₂NR'R'') due to the presence of the hydrogen bond donor NH group [46] [22]. The hydrogen bonding capability of secondary sulfonamides is essential for optimal binding to biological targets [18] [46].
Tertiary sulfonamide derivatives often show reduced activity due to the loss of hydrogen bond donor capability, although they may exhibit improved metabolic stability and altered selectivity profiles [46] [47]. N-methylation of the sulfonamide nitrogen in N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide would be expected to reduce biological activity by 2-5 fold based on structure-activity relationship studies of related compounds [28] [46]. However, tertiary derivatives may offer advantages in terms of pharmacokinetic properties and reduced toxicity [46].
Sulfone analogues (-SO₂R) represent alternative bioisosteric replacements that eliminate the hydrogen bonding donor capability while maintaining the electron-withdrawing properties of the sulfur dioxide group [43] [48] [49]. These replacements typically result in reduced biological activity compared to sulfonamide derivatives but may offer improved lipophilicity and metabolic stability [43] [50].
The gem-dimethylsulfone group has emerged as a particularly interesting bioisosteric replacement, providing enhanced lipophilicity while maintaining some of the electronic properties of sulfonamides [43]. Studies of calcium channel inhibitors have shown that gem-dimethylsulfone analogues can retain 25-50% of the activity of the corresponding sulfonamide derivatives [43]. Triazolsulfone derivatives have also been explored as novel bioisosteric replacements, offering unique hydrogen bonding patterns and altered selectivity profiles [48] [49].